N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine
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Overview
Description
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine is an organic compound featuring a furan ring substituted with a methyl group and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine typically involves the reaction of (1E)-1-(5-methyl-2-furyl)propan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The resulting oxime is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: A compound with a similar furan ring structure but different functional groups.
Furfural: A simpler furan derivative used as a starting material in various chemical syntheses.
5-Hydroxymethylfurfural: A furan derivative with significant applications in green chemistry and biomass conversion.
Uniqueness
N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine is unique due to its specific combination of a furan ring and an oxime group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(NZ)-N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-7(9-10)8-5-4-6(2)11-8/h4-5,10H,3H2,1-2H3/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNMHPLWVLHFCR-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=C(O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O)/C1=CC=C(O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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